3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne
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Overview
Description
3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne is an organic compound with the molecular formula C10H4O It is characterized by the presence of ethynyl groups and a methoxy group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which involves the oxidative homocoupling of terminal alkynes in the presence of copper(I) salts and an oxidant such as tribromoisocyanuric acid . The reaction is carried out in a solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free conditions and the use of environmentally benign oxidants, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Halogenation reagents such as bromine or chlorine can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne involves its interaction with molecular targets through its ethynyl and methoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can undergo cross-metathesis reactions, forming metallacyclobutadiene intermediates, which play a crucial role in its reactivity .
Comparison with Similar Compounds
3,4-Diethynylhex-3-en-1,5-diyne: Similar structure but lacks the methoxy group.
Tetraethynylethene: Contains four ethynyl groups but has a different backbone structure.
Tetracyanoethylene: Contains cyano groups instead of ethynyl groups.
Uniqueness: 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne is unique due to the presence of both ethynyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
823813-84-9 |
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Molecular Formula |
C11H6O |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3,4-diethynyl-1-methoxyhex-3-en-1,5-diyne |
InChI |
InChI=1S/C11H6O/c1-5-10(6-2)11(7-3)8-9-12-4/h1-3H,4H3 |
InChI Key |
ABEICATWIXUBSX-UHFFFAOYSA-N |
Canonical SMILES |
COC#CC(=C(C#C)C#C)C#C |
Origin of Product |
United States |
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